molecular formula C10H9N3O2 B11963050 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 90946-20-6

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B11963050
CAS No.: 90946-20-6
M. Wt: 203.20 g/mol
InChI Key: QXACOEJDBFKIEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple cellular processes.

Comparison with Similar Compounds

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of dioxo groups, which confer unique chemical properties and reactivity .

Biological Activity

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (CAS Number: 90946-20-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H9N3O2C_{10}H_{9}N_{3}O_{2} with a molecular weight of approximately 203.197 g/mol. Key physical properties include:

  • Density : 1.39 g/cm³
  • Boiling Point : 435.4 ºC at 760 mmHg
  • Flash Point : 217.1 ºC

These properties suggest stability under various conditions, which is beneficial for biological testing and potential therapeutic use .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to the azabicyclo[3.1.0]hexane framework. In vitro tests demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:

Key Findings:

  • Cell Lines Tested : Human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26).
  • IC50 Values : The most effective compounds showed IC50 values ranging from 4.2 to 24.1 µM across different cell lines .

The compounds were found to induce apoptosis in cancer cells, as evidenced by:

  • Increased accumulation of cells in the SubG1 phase of the cell cycle.
  • Morphological changes in treated HeLa cells, including the disappearance of actin filaments and reduced motility .

Furthermore, preliminary in vivo studies indicated that these compounds could inhibit tumor growth dynamics in Balb/C mice models.

Case Studies and Research Findings

A notable study focused on a series of spirofused barbiturate and azabicyclo[3.1.0]hexane derivatives highlighted their potential as antitumor agents:

  • Apoptosis Induction : The compounds led to significant apoptosis in HeLa and CT26 cells.
  • Cell Cycle Arrest : Treatment resulted in an increase in cells at the S-phase and G2/M-phase, indicating a halt in cell cycle progression .

Comparative Biological Activity

To further illustrate the biological activity of 3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane derivatives compared to other classes of compounds, a summary table is provided below:

Compound ClassTarget Cell LinesIC50 Range (µM)Mechanism
Azabicyclo[3.1.0]hexane DerivativesHeLa, CT264.2 - 24.1Apoptosis induction, cell cycle arrest
Traditional ChemotherapeuticsVariousVaries widelyDNA damage, apoptosis
Other HeterocyclesVariousVaries widelyVaries

Properties

CAS No.

90946-20-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C10H9N3O2/c1-8(2)9(4-11)6(14)13(3)7(15)10(8,9)5-12/h1-3H3

InChI Key

QXACOEJDBFKIEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(C(=O)N(C2=O)C)C#N)C#N)C

Origin of Product

United States

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